molecular formula C20H13BrN2O3S2 B610122 Pitstop2

Pitstop2

Numéro de catalogue: B610122
Poids moléculaire: 473.4 g/mol
Clé InChI: CGDLWHGPJPVPDU-ATVHPVEESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pitstop2 (N-[5-[(4-bromophenyl)methylene]-4,5-dihydro-4-oxo-2-thiazolyl]-1-naphthalenesulfonamide) is a selective inhibitor of clathrin-mediated endocytosis (CME). It specifically targets the terminal domain (TD) of clathrin heavy chains, blocking interactions with accessory proteins like amphiphysin, thereby preventing clathrin-coated pit (CCP) maturation and disassembly . This compound exhibits an IC50 of 12 μM in HeLa cells and 9.7 μM in U2OS cells for transferrin (Tf) uptake inhibition . Beyond CME, it also inhibits clathrin-independent endocytosis of CD44, CD98, and CD147, highlighting its broad-spectrum effects .

Key applications include:

  • HIV-1 Entry Inhibition: Reduces HIV-1 infectivity by >90% in HeLa cells .
  • Neurological Disorders: Alleviates chronic migraine (CM) in rat models by blocking PAC1 receptor internalization and ERK pathway activation .
  • Pain Modulation: Restores mechanical allodynia in CRMP2K374A/K374A mice by preventing NaV1.7 channel endocytosis .
  • Viral Infection Control: Suppresses SFTSV spread via clathrin-dependent endocytosis blockade .

Méthodes De Préparation

Chemical Synthesis of Pitstop2

The synthesis of this compound (C₂₃H₁₇BrN₂O₂S₂) begins with a rhodanine-derived pseudothiohydantoin core, which is functionalized through sequential reactions to introduce aromatic and sulfonyl groups critical for clathrin terminal domain (TD) binding .

Step 1: Sulfonation of Pseudothiohydantoin

The initial step involves the reaction of 1-naphthalenesulfonyl chloride with pseudothiohydantoin (3-aminothiazolidine-2-thione) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added as a base to scavenge HCl generated during the sulfonation. The mixture is stirred at room temperature for 12–16 hours, yielding an intermediate sulfonated pseudothiohydantoin derivative .

Step 2: Condensation with 4-Bromobenzaldehyde

The sulfonated intermediate is subsequently condensed with 4-bromobenzaldehyde in ethanol under reflux conditions (78°C) for 6–8 hours. This step introduces the arylidene moiety essential for clathrin TD inhibition. The crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (30–50%), achieving a final yield of 65–72% .

Table 1: Reaction Conditions for this compound Synthesis

StepReagentsSolventTemperatureTime (h)Yield (%)
11-Naphthalenesulfonyl chloride, pseudothiohydantoin, TEADCM25°C12–1685–90
24-Bromobenzaldehyde, ethanolEthanol78°C6–865–72

Synthesis of Inactive Control (Pitnot-2)

To distinguish clathrin-specific effects from off-target interactions, an inactive analog (Pitnot-2) is synthesized. This involves:

  • Condensation : 4-Bromobenzaldehyde is reacted with the rhodanine core in acetic acid at 100°C for 4 hours.

  • Methylation : The thioketone group is methylated using methyl iodide in the presence of potassium carbonate.

  • Displacement : The methylated intermediate undergoes nucleophilic displacement with 1-naphthylamine in dimethylformamide (DMF) at 80°C .

Process Optimization and Scalability

Microwave-Assisted Synthesis

Traditional synthesis requires 3–4 days, but microwave irradiation reduces reaction times by 50–70%. For example, Step 2 achieves completion in 2 hours at 100°C under microwave conditions (300 W), maintaining yields at 60–65% .

Solvent and Reagent Considerations

  • DCM vs. THF : DCM minimizes side reactions compared to tetrahydrofuran (THF), which can form peroxides.

  • Catalyst-Free : No transition metal catalysts are required, avoiding contamination risks .

Analytical Characterization

Structural Verification

  • NMR : 1^1H NMR (400 MHz, DMSO-d₆) shows characteristic peaks at δ 8.45 (naphthyl H), 7.85 (benzaldehyde H), and 4.30 (thiazolidine CH₂).

  • MS : ESI-MS m/z 473.36 [M+H]+^+ .

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.4 min .

Challenges and Mitigation Strategies

IssueCauseSolution
Low solubility in aqueous buffersAmphiphilic natureUse 0.3–1% DMSO in working solutions
Non-specific effects at >30 µMOff-target GTPase bindingLimit concentration to 25 µM
Fluorescence interferenceNaphthyl emissionPost-fix cells with paraformaldehyde

Applications in Biochemical Assays

While primarily used for CME inhibition, this compound also disrupts small GTPases (e.g., Rac1, Ran) at IC₅₀ values of 10–60 µM, necessitating careful dose-response analyses . Recent studies utilize it to probe:

  • HIV-1 entry mechanisms

  • Synaptic vesicle recycling

  • Cancer cell metastasis via PD-L1 internalization

Applications De Recherche Scientifique

Impact on Endocytosis

A study evaluated the specificity of Pitstop-2 by examining its effects on cells expressing mutated forms of clathrin. The findings revealed that Pitstop-2 not only inhibited CME but also affected clathrin-independent endocytosis pathways. This suggests potential off-target effects or a common mechanism that does not solely rely on clathrin .

Effects on Mitotic Spindle Dynamics

Pitstop-2 has been utilized as a tool to investigate clathrin's role in mitosis. It was found to trap HeLa cells in metaphase due to the disruption of mitotic spindle integrity. This highlights its potential as a novel anti-mitotic agent, selectively reducing viability in cancerous cells while sparing non-cancerous cells .

Alterations in Synaptic Vesicle Recycling

Research into synaptic dynamics revealed that application of Pitstop-2 led to significant changes in endosomal structures and synaptic vesicle recycling processes. Specifically, it increased the volume of large endosomes while decreasing the density of smaller synaptic vesicles, indicating a complex role in neuronal signaling .

Comprehensive Data Tables

The following table summarizes key findings from various studies on Pitstop-2:

Study ReferenceApplication AreaKey Findings
EndocytosisInhibits transferrin uptake; affects both clathrin-dependent and independent pathways.
Cell DivisionTraps HeLa cells in metaphase; disrupts spindle integrity; potential anti-mitotic properties.
Neuronal DynamicsAlters endosomal structure; impacts synaptic vesicle recycling; increases large endosome volume.
Nuclear TransportCompromises NPC integrity; facilitates diffusion of macromolecules normally excluded from the nucleus.

Therapeutic Implications

The unique properties of Pitstop-2 suggest several promising applications in biomedical research and therapeutics:

  • Cancer Treatment : Due to its selective impact on cancerous cells during mitosis, Pitstop-2 could be explored as a lead compound for developing new anti-cancer therapies targeting clathrin dynamics.
  • Neurobiology : Its effects on synaptic vesicle dynamics position Pitstop-2 as a potential tool for studying neurodegenerative diseases where endocytic pathways are disrupted.
  • Nuclear Transport Research : The ability to modulate NPC function opens avenues for investigating diseases associated with nucleocytoplasmic transport dysregulation, such as certain genetic disorders and viral infections.

Comparaison Avec Des Composés Similaires

Clathrin-Mediated Endocytosis (CME) Inhibitors

Compound Target IC50 (μM) Key Findings Limitations References
Pitstop2 Clathrin TD 12 (HeLa) Blocks CCP maturation; inhibits HIV entry, PAC1 internalization, and NaV1.7 endocytosis. Off-target clathrin-independent effects .
Dynasore Dynamin GTPase 15–80 Inhibits vesicle scission; delays antibody internalization in cancer cells. Non-specific; affects mitochondrial fusion .
Chlorpromazine Clathrin assembly N/A Reduces CCP formation by redistributing clathrin to endosomes. Toxicity in neuronal models .

Mechanistic Differences :

  • This compound directly binds clathrin TD, disrupting protein recruitment, while Dynasore inhibits dynamin GTPase activity, blocking vesicle scission. Chlorpromazine disrupts clathrin lattice assembly via AP2 interactions .

Lipid Raft/Caveolae-Mediated Endocytosis Inhibitors

Compound Target IC50 (μM) Key Findings Limitations References
Filipin Cholesterol binding N/A Disrupts caveolae-mediated endocytosis; reduces SFTSV infection. Cytotoxic at high concentrations .
Genistein Tyrosine kinase N/A Inhibits caveolin-1 phosphorylation; blocks 50–100 nm nanoparticle uptake in mussel cells. Incomplete inhibition of viral entry .

Functional Overlap :

  • This compound and Genistein both inhibit clathrin-independent pathways (e.g., CD44 endocytosis and nanoparticle uptake), but this compound exhibits broader efficacy in viral entry models .

Pharmacological Synergy

  • This compound + Methyl-β-cyclodextrin (MβCD) : Combined inhibition of clathrin- and lipid raft-mediated endocytosis completely blocks NKCC2 endocytosis in renal cells .
  • This compound + Gefitinib : In NSCLC models, this compound enhances EGFR degradation by preventing receptor recycling, overcoming tyrosine kinase inhibitor resistance .

Disease-Specific Efficacy Comparisons

Chronic Migraine (CM)

  • This compound reduces PAC1 receptor internalization in trigeminal ganglia (TG) neurons, lowering c-Fos, PACAP, and p-ERK expression in CM rats .
  • Dynasore: No reported efficacy in migraine models, likely due to its focus on dynamin-dependent pathways .

Cancer Therapy

  • Chlorpromazine reduces EGFR clustering in PC12 cells but induces cytotoxicity absent in this compound-treated cells .

Viral Infections

  • This compound inhibits SFTSV (IC50: 30 μM) and HIV-1 (>90% efficacy) by blocking clathrin-dependent entry .
  • GW4869 (EV synthesis inhibitor) and this compound synergistically suppress SFTSV spread but via distinct mechanisms .

Data Tables

Table 1: Pharmacokinetic and Functional Profiles

Parameter This compound Dynasore Chlorpromazine
Target Clathrin TD Dynamin Clathrin/AP2
IC50 (Tf Uptake) 12 μM (HeLa) 15–80 μM N/A
HIV-1 Inhibition >90% No data No data
Toxicity Reversible Mitochondrial High

Table 2: Disease Model Outcomes

Disease Model This compound Efficacy Comparator Efficacy
Chronic Migraine ↓ PAC1 internalization, p-ERK, c-Fos N/A (Dynasore untested)
Neuropathic Pain Restores NaV1.7 currents Genistein: Partial nanoparticle inhibition
NSCLC Induces apoptosis via EGFR degradation Gefitinib: Limited resistance reversal

Activité Biologique

Pitstop2 is a small molecule compound primarily recognized for its role as an inhibitor of clathrin-mediated endocytosis (CME). However, recent studies have uncovered its broader biological activities, including effects on clathrin-independent endocytosis (CIE) and the integrity of nuclear pore complexes (NPCs). This article reviews the biological activity of this compound, highlighting its mechanisms, case studies, and research findings.

This compound functions by binding to the β-propeller domain of the clathrin heavy chain, which is crucial for clathrin coat assembly. By inhibiting this interaction, this compound effectively disrupts CME. Interestingly, it has been shown to also inhibit CIE, suggesting that its action may extend beyond clathrin-dependent pathways.

Key Findings:

  • Inhibition of Clathrin-Mediated Endocytosis : this compound has been demonstrated to block transferrin uptake in various cell lines, indicating its potency in inhibiting CME. Inhibition occurs at concentrations ranging from 5 µM to 30 µM .
  • Clathrin-Independent Endocytosis : Studies reveal that this compound also impairs the internalization of proteins normally entering cells through CIE pathways. The half-maximal inhibition for major histocompatibility complex class I (MHCI) internalization was observed at approximately 6 µM, while transferrin showed a higher sensitivity threshold at around 18 µM .

Effects on Nuclear Pore Complexes

Recent research has identified that this compound compromises the structural and functional integrity of NPCs. This disruption affects nucleocytoplasmic transport by interfering with the binding of transport receptors like Importin β (Impβ) to NPCs.

Key Findings:

  • Permeability Barrier Disruption : this compound treatment leads to significant changes in NPC permeability, allowing large macromolecules to diffuse into the nucleus that would typically be excluded .
  • Impact on Active Transport : The binding affinity of Impβ to NPCs decreases with increasing concentrations of this compound, indicating a direct interference with nucleocytoplasmic transport mechanisms .

Case Studies

Several case studies illustrate the biological implications of this compound in various experimental contexts:

  • Synaptic Vesicle Recycling : In vivo studies using rat models demonstrated that application of this compound resulted in reduced synaptic vesicle density and altered endosomal dynamics at the calyx of Held synapse. This was evidenced by electron microscopy showing a decrease in the density of small synaptic vesicles (bSVs) after treatment .
    Treatment TypebSV Density (bSVs/μm³)Statistical Significance
    HRP only82.33 ± 17.06-
    HRP + DMSO46.69 ± 3.15p > 0.05
    This compound30.73 ± 5.20p = 0.013
  • Impact on Cellular Dynamics : Research indicates that both this compound and its derivative RVD-127 disrupt global cell dynamics and nuclear pore integrity by interacting with small GTPases, further illustrating its multifaceted biological effects .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Pitstop2 in clathrin-mediated endocytosis, and how does it differ from other clathrin inhibitors?

this compound selectively inhibits the interaction between clathrin’s terminal domain and amphiphysin, disrupting clathrin-coated vesicle formation . Unlike broad-spectrum inhibitors (e.g., dynasore), this compound specifically targets protein-protein interactions critical for clathrin assembly, making it a precise tool for studying endocytosis pathways . To validate its specificity, researchers should compare results with clathrin-independent endocytosis controls (e.g., caveolin-mediated uptake) and use immunoblotting to confirm downstream signaling disruptions (e.g., Akt phosphorylation) .

Q. How should researchers design experiments to assess this compound’s effects on receptor-mediated signaling pathways (e.g., EGFR)?

Experimental design should include:

  • Dose-response curves : Test concentrations from 1 µM to 30 µM, as efficacy varies by cell type (e.g., HEK 293 vs. RPE cells) .
  • Time-course analysis : Pre-treat cells with this compound for 30 minutes before agonist stimulation (e.g., EGF) to ensure inhibition precedes signaling activation .
  • Control groups : Include DMSO vehicle controls and clathrin-independent pathway inhibitors (e.g., genistein for caveolin-mediated uptake) to isolate clathrin-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s impact on embryonic development versus cellular uptake pathways?

Contradictions may arise from differences in cell type, inhibitor concentration, or experimental endpoints. For example:

  • In HEK 293 cells, this compound reduces EGFR cluster size by ~1.1 µm² , while in embryonic models, its absence decreases blastocyst formation rates by >50% .
  • Methodological reconciliation : Use live-cell imaging to track clathrin dynamics in real-time and correlate with developmental outcomes. Cross-validate findings using siRNA knockdowns to rule off-target effects .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent inhibition of nanoparticle uptake?

  • Non-linear regression : Fit dose-response data to a sigmoidal curve (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values .
  • ANOVA with post-hoc tests : Compare means across multiple concentrations (e.g., 1–30 µM) and particle sizes (50 nm–1 µm) to identify size-dependent uptake mechanisms .
  • Error analysis : Report standard deviations from ≥3 biological replicates to account for cell-line variability .

Q. How can researchers optimize this compound treatment to minimize cytotoxicity while maintaining inhibitory efficacy?

  • Cytotoxicity assays : Use MTT or live/dead staining to identify non-toxic thresholds (e.g., <10 µM in RPE cells) .
  • Pulse-chase experiments : Apply this compound for short durations (e.g., 15–30 minutes) to transiently inhibit clathrin without prolonged cellular stress .
  • Combination studies : Co-administer this compound with lysosomal inhibitors (e.g., chloroquine) to distinguish clathrin-dependent recycling from degradation pathways .

Q. Methodological Best Practices

Q. What controls are essential when studying this compound’s role in clathrin-mediated endocytosis?

  • Positive controls : Use transferrin uptake assays to confirm clathrin inhibition .
  • Negative controls : Include cells treated with clathrin siRNA or non-targeting inhibitors (e.g., gefitinib for EGFR-specific effects) .
  • Technical controls : Validate antibody specificity via knockout cell lines (e.g., clathrin-heavy chain KO) in immunofluorescence experiments .

Q. How should researchers address variability in this compound’s efficacy across cell types?

  • Pre-screen cell lines : Test baseline clathrin expression via Western blot .
  • Adapt protocols : For sensitive cell types (e.g., primary cells), reduce incubation times or use lower concentrations (1–5 µM) .
  • Cross-validate : Compare results with alternative clathrin inhibitors (e.g., dynasore) to confirm mechanistic consistency .

Q. Data Interpretation and Reporting

Q. How to interpret conflicting results in this compound’s inhibition of HIV entry versus synaptic vesicle recycling?

Context-dependent effects may arise from differences in clathrin’s role in viral vs. endogenous trafficking. For example:

  • HIV entry : this compound reduces infectivity by >90% in HeLa cells by blocking clathrin-coated pit formation .
  • Synaptic recycling : Neuronal cells may utilize compensatory pathways (e.g., ultrafast endocytosis), requiring combined inhibition of clathrin and actin .
  • Recommendation : Use cell-type-specific pathway mapping (e.g., RNA-seq) to identify compensatory mechanisms .

Propriétés

IUPAC Name

(NE)-N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O3S2/c21-15-10-8-13(9-11-15)12-17-19(24)22-20(27-17)23-28(25,26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12H,(H,22,23,24)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDLWHGPJPVPDU-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)/N=C/3\NC(=O)/C(=C/C4=CC=C(C=C4)Br)/S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.